Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . It is known for its unique cyclopropane ring structure, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate typically involves the reaction of cyclopropane carboxylic acid with 2-methoxy-2-oxoethylamine under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound’s cyclopropane ring can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate: A closely related compound with similar chemical properties.
Cyclopropane carboxylic acid derivatives: These compounds share the cyclopropane ring structure and exhibit similar reactivity.
Uniqueness
Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate is unique due to its specific ester and amine functional groups, which provide distinct reactivity and potential biological activities compared to other cyclopropane derivatives .
Properties
CAS No. |
387845-35-4 |
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Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-12-6(10)5-9-8(3-4-8)7(11)13-2/h9H,3-5H2,1-2H3 |
InChI Key |
MQHFERBJKZZOIR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1(CC1)C(=O)OC |
Origin of Product |
United States |
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